N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide
Description
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide is a synthetic benzimidazole derivative characterized by a 3,4,5-trimethoxybenzamide moiety linked to a branched 2-methylpropyl chain terminating in a benzimidazole group. This compound’s structural complexity confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry. Below, we compare its features with those of analogous compounds reported in recent literature, focusing on structural variations, synthesis, and functional implications.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-12(2)18(20-22-14-8-6-7-9-15(14)23-20)24-21(25)13-10-16(26-3)19(28-5)17(11-13)27-4/h6-12,18H,1-5H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQFLSIWRSFURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide exerts its effects involves interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The trimethoxybenzamide moiety may enhance the compound's ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences and Physicochemical Properties
Key Observations:
- Benzimidazole vs.
- Substituent Effects : The 2-methylpropyl chain in the target compound increases lipophilicity and steric bulk compared to the linear propyl chain in sc-355151, which may enhance membrane permeability but reduce solubility .
- Electronic Modifications: The cyano group in compound 22 introduces electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This difference could influence reactivity and metabolic stability .
Biological Activity
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Molecular Structure
- Molecular Formula : C22H28N4O3
- Molecular Weight : 396.5 g/mol
- IUPAC Name : 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-[(1-methylbenzimidazol-2-yl)methyl]urea
- InChI Key : CDKOQJXVICHJHE-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the reaction of 3,4-dimethoxyphenylacetonitrile with methylmagnesium bromide, followed by coupling with benzimidazole derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)
- IC50 Values :
- A549: 2.12 ± 0.21 μM (2D), 4.01 ± 0.95 μM (3D)
- HCC827: 5.13 ± 0.97 μM (2D), 7.02 ± 3.25 μM (3D)
- NCI-H358: 0.85 ± 0.05 μM (2D), 1.73 ± 0.01 μM (3D)
These compounds showed higher efficacy in two-dimensional assays compared to three-dimensional assays, indicating a potential for further development as antitumor agents .
The mechanism of action is believed to involve the interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and inflammation pathways. Preliminary studies suggest that these compounds may modulate the activity of these targets, although the exact pathways remain under investigation .
Antimicrobial Activity
In addition to antitumor properties, some benzimidazole derivatives have demonstrated promising antimicrobial activity against various pathogens, suggesting a broader therapeutic potential for this compound .
Case Study: Antitumor Efficacy
A study focused on the compound's efficacy against lung cancer cell lines found that it significantly inhibited cell growth and induced apoptosis in A549 cells. The study highlighted the need for further optimization to improve selectivity towards cancer cells while minimizing toxicity to normal cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Antitumor Activity | Mechanism |
|---|---|---|---|
| Compound A | Benzimidazole core | High | Enzyme inhibition |
| Compound B | Trimethoxy groups | Moderate | Receptor modulation |
| This compound | Unique aromatic structures | Promising | Target-specific interactions |
This table illustrates how this compound compares with similar compounds regarding biological activity and mechanisms .
Q & A
Q. What are the key synthetic strategies for N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives under acidic conditions .
- Step 2 : Introduction of the 2-methylpropyl side chain through alkylation or coupling reactions (e.g., using Lawesson’s reagent for thioamide intermediates) .
- Step 3 : Coupling the benzimidazole intermediate with 3,4,5-trimethoxybenzoyl chloride or its activated ester under basic conditions (e.g., DMF/Et₃N) . Purification is achieved via preparative HPLC (e.g., n-hexane/ethyl acetate gradients) to isolate the final compound (yields: 5–39%) .
Q. How is structural characterization performed for this compound?
- 1H/13C NMR : Key signals include aromatic protons (δ 6.9–7.9 ppm for benzimidazole and trimethoxybenzamide) and methoxy groups (δ 3.7–3.9 ppm) .
- HRMS (ESI) : Molecular ion peaks confirm the molecular formula (e.g., [M+H]+ calculated vs. observed) .
- HPLC : Purity ≥95% is standard, with retention times (tR) dependent on solvent systems (e.g., acetonitrile/water gradients) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C due to hydrolytic degradation of the benzamide bond .
- pH sensitivity : Avoid extremes (<3 or >10) to prevent cleavage of the methoxy or benzimidazole groups .
Advanced Research Questions
Q. How can contradictory NMR data in structural elucidation be resolved?
- Crystallography : Use SHELXL/SHELXS for single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or bond angles .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons in benzimidazole vs. trimethoxybenzamide regions) .
- Dynamic NMR : Study temperature-dependent conformational changes (e.g., hindered rotation in amide bonds) .
Q. What methodologies optimize the yield of low-yield intermediates (e.g., <10%)?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) for cyclization steps, improving yields by 15–20% .
- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of benzimidazole precursors (yield enhancement: ~30%) .
- Flow chemistry : Continuous processing minimizes side reactions in thiazole/benzamide coupling steps .
Q. How do structural modifications (e.g., methoxy vs. methyl groups) affect biological activity?
- SAR studies : Replace 3,4,5-trimethoxy groups with halogenated or methyl analogs (e.g., 4-chloro derivatives) to assess cytotoxicity or kinase inhibition .
- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with trimethoxy oxygens) .
- In vitro assays : Compare IC₅₀ values against cancer cell lines (e.g., HepG2, MCF-7) to quantify activity shifts .
Q. What experimental approaches validate proposed mechanisms of action (e.g., kinase inhibition)?
- SPR (Surface Plasmon Resonance) : Measure binding kinetics to targets like EGFR or PI3K .
- Western blotting : Assess downstream phosphorylation (e.g., Akt/mTOR pathways) in treated cell lines .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by thermal stabilization of proteins .
Data Analysis and Interpretation
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
- Force field refinement : Adjust parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM) to better match experimental IC₅₀ values .
- Metabolite profiling (LC-MS) : Identify in situ degradation products that may alter activity .
- Crystallographic validation : Compare predicted binding poses with X-ray structures of target-ligand complexes .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., ReactIR) of key intermediates .
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio) using response surface methodology .
- Stability-indicating assays : Accelerated degradation studies (40°C/75% RH) to define shelf-life limits .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
